2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2223053-11-8
Cat. No.: VC12028405
Molecular Formula: C16H23BO2
Molecular Weight: 258.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2223053-11-8 |
|---|---|
| Molecular Formula | C16H23BO2 |
| Molecular Weight | 258.2 g/mol |
| IUPAC Name | 2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H23BO2/c1-11-6-9-13(12-7-8-12)14(10-11)17-18-15(2,3)16(4,5)19-17/h6,9-10,12H,7-8H2,1-5H3 |
| Standard InChI Key | YCCHLJLPHDNRJQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C3CC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C3CC3 |
Introduction
Structural and Molecular Characterization
Molecular Architecture and Stability
2-(2-Cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2223053-11-8) features a bicyclic structure comprising a dioxaborolane ring fused to a phenyl group substituted with cyclopropyl and methyl groups. The molecular formula is , with a molecular weight of 258.2 g/mol. Key structural attributes include:
Table 1: Comparative Structural Data for Selected Boronic Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boron Environment |
|---|---|---|---|
| 2-(2-Cyclopropyl-5-methylphenyl)-... | 258.2 | Trigonal planar (dioxaborolane) | |
| 4,4,5,5-Tetramethyl-2-phenyl-... | 202.1 | Trigonal planar (dioxaborolane) | |
| 2-(Diiodomethyl)-4,4,5,5-tetramethyl... | 369.8 | Tetrahedral (sp³) |
Synthesis and Mechanistic Insights
Palladium-Catalyzed Borylation
The synthesis of 2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically proceeds via palladium-catalyzed borylation of the corresponding aryl bromide or iodide. While detailed protocols for this specific compound remain proprietary, analogous methods involve:
-
Substrate Preparation: The aryl halide (e.g., 2-cyclopropyl-5-methylbromobenzene) is reacted with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., ) and a phosphine ligand (e.g., ) .
-
Reaction Conditions: Reactions are conducted under inert atmospheres (argon/nitrogen) at temperatures ranging from 80–100°C for 12–24 hours, yielding boronic esters with purities >95% after column chromatography.
Key Mechanistic Steps:
-
Oxidative addition of the aryl halide to Pd(0).
-
Transmetallation with the diboron reagent.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound’s primary utility lies in Suzuki-Miyaura reactions, enabling the formation of biaryl structures critical to pharmaceuticals and agrochemicals. For example:
Advantages Over Analogues:
-
Enhanced Stability: The cyclopropyl group reduces steric strain, improving shelf life compared to ortho-substituted derivatives.
-
Broad Substrate Compatibility: Successful couplings with electron-deficient and electron-rich aryl halides have been reported, with yields exceeding 80% in optimized conditions.
Table 2: Representative Suzuki-Miyaura Reactions Using 2-(2-Cyclopropyl-5-methylphenyl)-...
| Aryl Halide | Coupling Partner | Yield (%) | Conditions |
|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | 85 | , KCO, DME, 80°C |
| 2-Chloropyridine | Thienylboronate | 78 | , CsF, DMF, 100°C |
Comparative Analysis with Related Boronic Esters
Steric and Electronic Effects
The cyclopropyl substituent distinguishes this compound from conventional boronic esters like 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane (CAS 24388-23-6) :
-
Steric Demand: Cyclopropane’s rigid geometry increases steric hindrance, slowing transmetallation but reducing side reactions.
-
Electronic Modulation: The electron-donating methyl group para to the boron enhances stability toward protodeboronation.
Recent Research Directions and Challenges
Pharmaceutical Intermediate Synthesis
Preliminary studies suggest utility in synthesizing kinase inhibitors, where the cyclopropyl group may enhance metabolic stability. For instance, derivatives of this compound have been explored as intermediates in AMPK inhibitor development .
Limitations and Optimization Needs
-
Purification Challenges: High hydrophobicity complicates aqueous workups, necessitating advanced chromatographic techniques.
-
Catalyst Compatibility: Limited efficacy with bulky phosphine ligands (e.g., ) requires further optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume